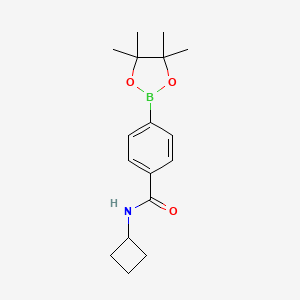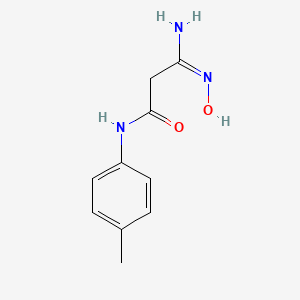
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide is a chemical compound with a unique structure that includes an amino group, a hydroxyimino group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylphenylamine with a suitable precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through additional reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications. The production process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines
Aplicaciones Científicas De Investigación
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino and hydroxyimino derivatives of propanamide, such as:
- (3E)-3-amino-3-hydroxyimino-N-phenylpropanamide
- (3E)-3-amino-3-hydroxyimino-N-(4-chlorophenyl)propanamide
Uniqueness
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
Clave InChI |
UFIVRVJPTARXGK-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C/C(=N\O)/N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B15339973.png)
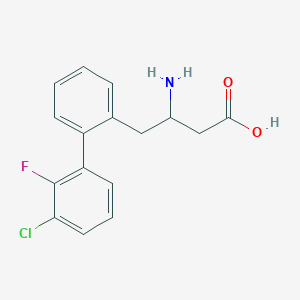
![6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15339988.png)

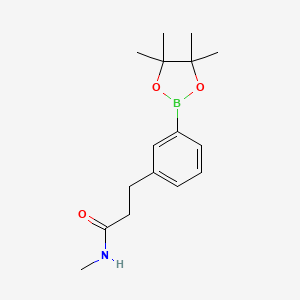


![4,4-Difluoro-3'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B15340013.png)
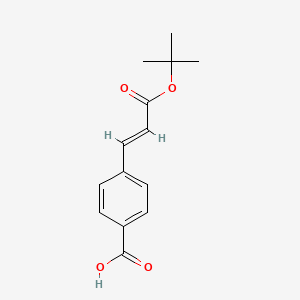
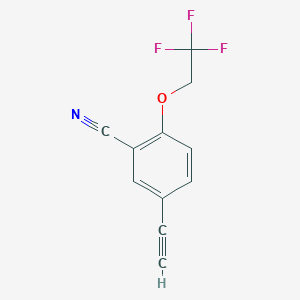
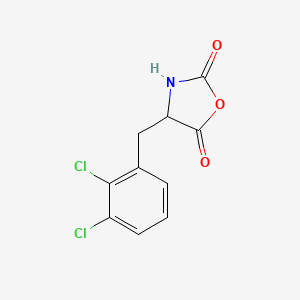
![N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B15340061.png)
